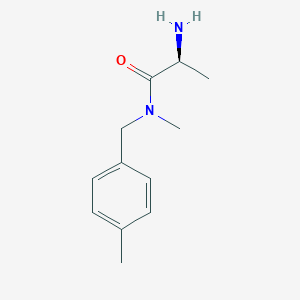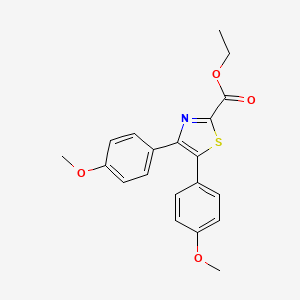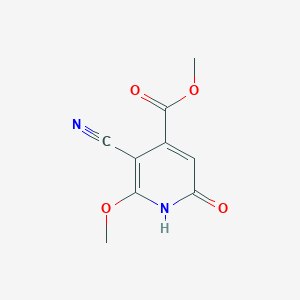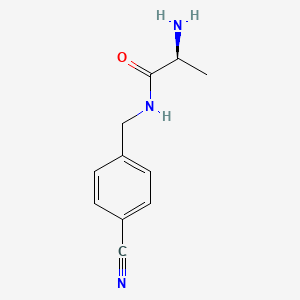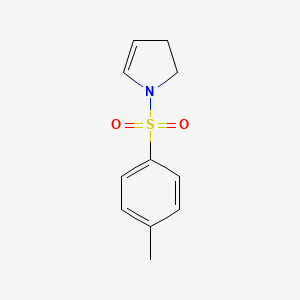
1-甲苯磺酰基-2,3-二氢-1H-吡咯
概述
描述
1-Tosyl-2,3-dihydro-1H-pyrrole is a pyrrole derivative . Its IUPAC name is 1-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-pyrrole . It has a molecular weight of 223.3 .
Synthesis Analysis
Pyrrole synthesis involves various methods. One method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis
The linear formula of 1-Tosyl-2,3-dihydro-1H-pyrrole is C11H13NO2S . The InChI code is 1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 .Chemical Reactions Analysis
A new Lewis acid catalyzed formal hetero-[5+2] cycloaddition of 2,3-dihydro-1H-pyrroles to terminal alkynes has been described. By employing a FeCl3 and BF3·OEt2 co-catalytic strategy, the ring-opening of 1-tosyl-2,3-dihydro-1H-pyrroles by selective cleavage of the C(sp2)–N bond and subsequent annulation have been achieved .Physical And Chemical Properties Analysis
1-Tosyl-2,3-dihydro-1H-pyrrole is a solid substance . It should be stored at room temperature in an inert atmosphere .科学研究应用
合成和化学反应
亲电子芳香取代
1-苯基-3-甲苯磺酰基-1H-吡咯通过甲苯磺酰氯对 1-苯基-1H-吡咯进行亲电子芳香取代合成,展示了甲苯磺酰基-吡咯衍生物在有机合成中的反应性 (Kechagioglou 和 Demopoulos,2022 年)。
环加成反应
在 FeCl3 和 BF3·OEt2 的共催化策略下,2,3-二氢-1H-吡咯与末端炔烃进行路易斯酸催化的形式杂[5+2]环加成,展示了 1-甲苯磺酰基-2,3-二氢-1H-吡咯在构建复杂分子结构中的潜力 (Zhou 等人,2019 年)。
新型合成方法
一种新的甲苯磺酰基-吡咯衍生物的一锅合成方法展示了 1-甲苯磺酰基-2,3-二氢-1H-吡咯在合成一系列化合物中的效率和多功能性 (Alp 等人,2010 年)。
环化过程
一种新型的 Rh(II) 催化的 1-甲苯磺酰基-1,2,3-三唑与甲硅烷基或烷基烯醇醚的环化,用于合成取代的吡咯,突出了甲苯磺酰基-吡咯衍生物的另一种应用途径 (Feng 等人,2014 年)。
碳酸酐酶抑制
- 生物活性:1-甲苯磺酰基-吡咯衍生物对人细胞溶质碳酸酐酶同工酶的抑制作用,对 hCA I 的 K(i) 值在 14.6-42.4 µM 范围内,对 hCA II 的 K(i) 值在 0.53-37.5 µM 范围内,突出了它们的潜在生物学应用 (Alp 等人,2010 年)。
安全和危害
The safety information for 1-Tosyl-2,3-dihydro-1H-pyrrole includes the following: it is a flammable liquid and vapor, toxic if swallowed, causes serious eye damage, and is harmful if inhaled . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
The ring-opening of 1-tosyl-2,3-dihydro-1H-pyrroles by selective cleavage of the C(sp2)–N bond and subsequent annulation have been achieved, offering a new avenue for cycloaddition through the ring-opening of non-strained-ring-based units . This could open up new possibilities for the synthesis of other complex molecules.
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydropyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2,4-8H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMRZTIWXWDRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-2,3-dihydro-1H-pyrrole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

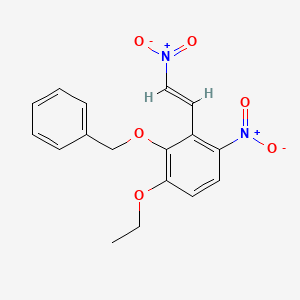
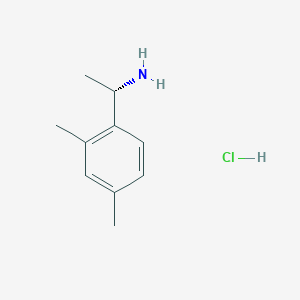
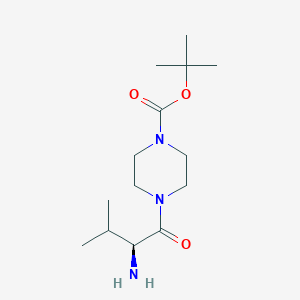
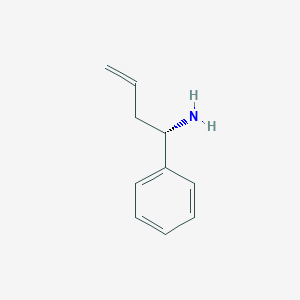


![[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3230525.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B3230535.png)
